![molecular formula C21H18FN5O3 B2558158 N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-51-2](/img/structure/B2558158.png)
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
The compound has shown potential as an insecticide, particularly targeting the ryanodine receptor (RyR) in insects. This receptor is a promising target for the development of novel insecticides. Studies have indicated that derivatives of this compound exhibit moderate to high insecticidal activities against pests like the diamondback moth (Plutella xylostella), which is a significant pest in agriculture .
Pharmaceutical Synthesis
This compound may play a role in the synthesis of pharmaceuticals. For example, it could be involved in the preparation process of drugs like Empagliflozin, which is used to treat type 2 diabetes. The compound could be part of a novel process for preparing such medications or their salts, potentially involving amorphous solid dispersions/solutions with pharmaceutically acceptable polymers .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. This compound, due to its structural features, could be used in computational models to predict binding modes with protein receptors. Such studies can suggest possible activators of insect RyR, providing insights into the development of new insecticides .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLPRHKSINDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
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